molecular formula C18H21FN2 B5677895 1-(2-fluorophenyl)-4-(4-methylbenzyl)piperazine

1-(2-fluorophenyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5677895
M. Wt: 284.4 g/mol
InChI Key: QKNKOQCVXNJJNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylpiperazine derivatives, including compounds related to "1-(2-fluorophenyl)-4-(4-methylbenzyl)piperazine," involves several steps that confirm the proposed structures through the synthesis of authentic compounds. These processes are crucial for understanding the compound's formation and preparing it for further analysis and applications (Ohtaka, Hori, Iemura, & Yumioka, 1989).

Molecular Structure Analysis

The molecular structure of related benzylpiperazine derivatives has been determined through various analytical techniques, such as X-ray diffraction studies. These analyses provide detailed insights into the compound's molecular geometry, confirming the structure of the benzylpiperazine ion and its interactions within the crystal (Özbey, Kendi, Göker, & Tunçbilek, 1998).

Chemical Reactions and Properties

The chemical reactions and properties of benzylpiperazine derivatives, including "1-(2-fluorophenyl)-4-(4-methylbenzyl)piperazine," are characterized by their interactions and transformations under various conditions. These studies are essential for understanding the compound's reactivity and potential for further chemical modifications (Kawashima, Satomi, & Awata, 1991).

Physical Properties Analysis

The physical properties of benzylpiperazine derivatives are crucial for their identification and characterization. Studies focusing on these properties, such as solubility, melting point, and crystalline structure, help in understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of "1-(2-fluorophenyl)-4-(4-methylbenzyl)piperazine" and related compounds, such as their reactivity with other chemicals, stability under different conditions, and potential for forming new compounds, are vital for exploring their utility in medicinal chemistry and other fields. For instance, the synthesis and characterization of these compounds provide valuable information on their functional groups, molecular interactions, and potential biological activities (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c1-15-6-8-16(9-7-15)14-20-10-12-21(13-11-20)18-5-3-2-4-17(18)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNKOQCVXNJJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-[(4-methylphenyl)methyl]piperazine

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